Methyl 5-chloro-2-methoxybenzoate
Overview
Description
Methyl 5-chloro-2-methoxybenzoate is an organic compound with the molecular formula C9H9ClO3This compound is commonly used in chemical synthesis and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
Methyl 5-chloro-2-methoxybenzoate is a chemical compound used in the synthesis of various derivatives It has been used as a reactant in the preparation of aryl-1,3,5-triazine derivatives, which are known to act as histamine h4 receptor ligands .
Mode of Action
As a precursor in the synthesis of aryl-1,3,5-triazine derivatives, it likely contributes to the overall structure and function of these derivatives .
Biochemical Pathways
The aryl-1,3,5-triazine derivatives, for which it serves as a reactant, are known to interact with histamine h4 receptors . These receptors play a crucial role in immune response and inflammation, suggesting that the compound may indirectly influence these pathways.
Pharmacokinetics
Its physical and chemical properties such as melting point (150-152 °c), boiling point (235-240 °c), and density (1259 g/mL at 25 °C) suggest that it may have specific pharmacokinetic characteristics .
Result of Action
This compound has been reported to inhibit copulatory behavior in male Ixodes ricinus (L.1758), a species of tick . This suggests that the compound may have specific effects at the molecular and cellular level, potentially influencing behavior in certain organisms.
Action Environment
Its storage temperature is recommended to be 2-8°c , suggesting that temperature may play a role in maintaining its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-chloro-2-methoxybenzoate can be synthesized through several methods. One common method involves the esterification of 5-chloro-2-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of more efficient and scalable processes. For example, the reaction can be carried out in a continuous flow reactor, which allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The ester group can be hydrolyzed to form 5-chloro-2-methoxybenzoic acid.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with common reagents including hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Various substituted derivatives depending on the reagent used.
Hydrolysis: 5-chloro-2-methoxybenzoic acid.
Reduction: Corresponding alcohols or other reduced derivatives.
Scientific Research Applications
Methyl 5-chloro-2-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is used in the development of pharmaceuticals and as a reference compound in drug research.
Industry: The compound is used in the production of dyes, fragrances, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: This compound is structurally similar and is used as an intermediate in the synthesis of metoclopramide.
5-Chloro-2-methoxybenzoic acid: This is the acid form of methyl 5-chloro-2-methoxybenzoate and shares similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
methyl 5-chloro-2-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTHYBXMNNGQEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057720 | |
Record name | Methyl 5-chloro-o-anisate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33924-48-0 | |
Record name | Benzoic acid, 5-chloro-2-methoxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33924-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-chloro-2-methoxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033924480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 5-chloro-o-anisate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-chloro-2-methoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.025 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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